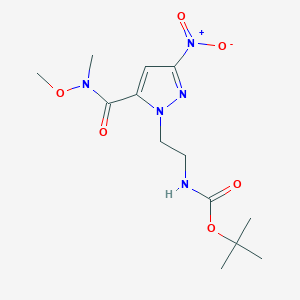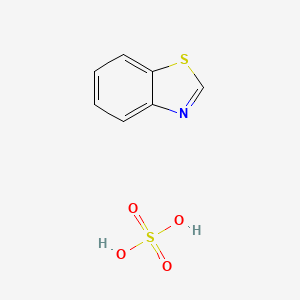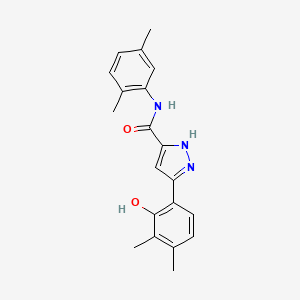
(4-Methylphenyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) is a chemical compound with the molecular formula C25H22IP and a molecular weight of 480.32 g/mol . It is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes or ketones . This compound is also known for its role as a precursor in the preparation of various phosphonium salts and other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) can be synthesized by reacting triphenylphosphine with 4-methylbenzyl iodide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction . The product is then purified by recrystallization from suitable solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In an industrial setting, the synthesis of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then subjected to multiple purification steps, including filtration, washing, and drying, to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphonium derivatives.
Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various phosphonium salts, alkenes (from the Wittig reaction), and other organophosphorus compounds .
Scientific Research Applications
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) primarily involves its role as a nucleophile in the Wittig reaction. The phosphonium ylide formed from the compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism . The molecular targets and pathways involved include the formation of a betaine intermediate, which subsequently undergoes elimination to form the desired alkene product .
Comparison with Similar Compounds
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) can be compared with other similar compounds such as:
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a 4-methylphenyl group.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a 4-methylphenyl group.
Benzyltriphenylphosphonium iodide: Contains a benzyl group instead of a 4-methylphenyl group.
The uniqueness of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) lies in its specific reactivity and the steric effects imparted by the 4-methylphenyl group, which can influence the outcome of reactions and the properties of the final products .
Properties
CAS No. |
10111-23-6 |
|---|---|
Molecular Formula |
C25H22IP |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
(4-methylphenyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H22P.HI/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI Key |
WAEFKEHAHCSBGA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)



![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

methanone](/img/structure/B14078749.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)



